molecular formula C11H9ClN2O3 B2861274 1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione CAS No. 638137-54-9

1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B2861274
CAS No.: 638137-54-9
M. Wt: 252.65
InChI Key: PNJWAPSQMXYJIR-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a 1,3-diazinane-2,4,6-trione core substituted at the 1-position with a (2-chlorophenyl)methyl group. This structural motif distinguishes it from classical barbiturates, which typically feature substituents at the 5-position of the pyrimidine ring .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)6-14-10(16)5-9(15)13-11(14)17/h1-4H,5-6H2,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJWAPSQMXYJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-chlorobenzyl chloride with urea under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the diazinane ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced diazinane derivatives.

    Substitution: Formation of substituted diazinane derivatives with various functional groups.

Scientific Research Applications

The search results provide information on compounds related to "1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione," but do not offer specific details on the applications of the compound itself. Instead, the results describe the properties, synthesis, and potential reactions of similar compounds.

Here's a summary of the available information:

About (5E)-1-[(2-chlorophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

  • Overview : This is a complex organic compound featuring a chlorophenyl group, a dimethylaminophenyl group, and a diazinane trione core.
  • Synthesis : Its synthesis involves multi-step organic reactions, starting with the preparation of chlorophenyl and dimethylaminophenyl intermediates. These intermediates then undergo condensation and cyclization reactions to form the diazinane trione core.
  • Reactions : This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
  • Mechanism of Action : The compound interacts with molecular targets like enzymes or receptors, which modulates their activity and leads to biological effects. The specific targets and pathways depend on the compound's application.
  • Comparison : Similar compounds include those with a bromophenyl or fluorophenyl group instead of the chlorophenyl group. The chlorophenyl group gives this compound unique chemical and biological properties, affecting its reactivity, stability, and interaction with biological targets.

Similar Compounds Mentioned

  • (5E)-1-[(2-bromophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-[(2-fluorophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
  • 5-(4-chlorophenyl)diazenyl-1-methyl-1,3-diazinane-2,4,6-trione : This compound has a molecular weight of 280.66700 and a density of 1.57g/cm3 . Its molecular formula is C11H9ClN4O3 .
  • 5-[(5-methyl-2-furanyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-[(2-chlorophenyl)methyl]-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

1,3,4-Oxadiazoles

  • New methods are being developed to obtain complex structures containing oxadiazole rings, due to the growing interest in these heterocyclic systems .
  • Various derivatives of 1,3,4-oxadiazoles have been tested for biological activities, including anti-inflammatory and analgesic effects . Some derivatives have shown comparable or better activity than standard drugs like Indomethacin and Acetylsalicylic acid .
  • Certain 1,3,4-oxadiazole derivatives have demonstrated antibacterial activity, with some showing a broad spectrum of activity against bacterial strains .
  • Some synthesized compounds were tested for antifungal activity against downy mildew, with one showing significant activity under both greenhouse and field conditions .

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-1,3-diazinane-2,4,6-trione

  • Substituent : Ethyl group at the 1-position.
  • Properties : Reduced lipophilicity (logP ~0.5) compared to the 2-chlorobenzyl analog, leading to faster renal clearance and shorter half-life .

5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione (Allobarbital)

  • Substituent : Diallyl groups at the 5-position.
  • Properties: Higher molecular weight (208.21 g/mol) and moderate lipophilicity (logP ~1.8). Exhibits sedative-hypnotic effects via GABAA receptor potentiation .
  • Applications: Historically used as a short-acting sedative, now largely obsolete due to safety concerns .

1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione

  • Substituent : Methoxypyridinylmethyl group at the 1-position.
  • Properties: Enhanced solubility in polar solvents due to the pyridine ring and methoxy group. Potential for improved bioavailability compared to arylalkyl analogs .

5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

  • Substituent : 3-Chloro-4-methoxyphenyl group conjugated at the 5-position.
  • Properties : Extended π-system from the arylidene group may enhance binding to hydrophobic enzyme pockets, suggesting utility in kinase inhibition or anticancer research .

Pharmacological and Physicochemical Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) logP<sup>†</sup> Key Properties
1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione 2-Chlorobenzyl (1-position) ~269.64 ~2.5 High lipophilicity, potential CNS activity
1-Ethyl-1,3-diazinane-2,4,6-trione Ethyl (1-position) 171.15 ~0.5 Low metabolic stability, industrial use
Allobarbital Diallyl (5-position) 208.21 ~1.8 Sedative-hypnotic, GABAA modulation
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione Methoxypyridinylmethyl (1-position) 265.23 ~1.2 Enhanced solubility, research applications
5-[(2-Bromoethyl)-5-ethyl]-1,3-diazinane-2,4,6-trione Bromoethyl, ethyl (5-position) 279.09 ~1.5 Alkylating agent potential, cytotoxic

<sup>†</sup>logP values estimated via substituent contribution models.

Biological Activity

1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a diazinane core with a chlorophenyl substituent. Its molecular formula is C17H14ClN3O3C_{17}H_{14}ClN_3O_3, and it has a molecular weight of approximately 347.76 g/mol. The presence of the chlorophenyl group is significant as it influences both the chemical reactivity and biological interactions of the compound.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and survival.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Notes
NCI-H46015.5Significant inhibition of cell proliferation
T-47D12.8Induction of apoptosis observed
A278010.0Comparable efficacy to cisplatin

These results indicate that the compound may be a promising candidate for further development in cancer therapy.

Mechanistic Studies

In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been observed to inhibit cell migration and invasion in metastatic cancer models.

Case Studies

Case Study 1: Antiproliferative Effects
A study published in a peer-reviewed journal evaluated the antiproliferative activity of several diazinane derivatives, including this compound. The results indicated that this compound had superior activity against multiple tumor cell lines compared to traditional chemotherapeutics.

Case Study 2: Mechanism Exploration
Further investigation into the mechanism revealed that the compound binds to DNA and inhibits topoisomerase activity, which is crucial for DNA replication and repair. This binding was confirmed through UV-Vis spectroscopy and viscosity measurements.

Q & A

Q. How can researchers optimize the synthesis of 1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione to maximize yield and purity?

Methodological Answer:

  • Step 1: Start with a condensation reaction between 2-chlorobenzyl chloride and 1,3-diazinane-2,4,6-trione, using ethanol or methanol as a solvent under reflux conditions .
  • Step 2: Optimize catalyst selection (e.g., K2CO3 or triethylamine) to enhance reaction efficiency. Monitor pH and temperature to avoid side reactions like hydrolysis of the chlorophenyl group .
  • Step 3: Purify the product via recrystallization (using acetone/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (<sup>1</sup>H/<sup>13</sup>C) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H NMR to confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm, aromatic protons) and the diazinane trione core (δ 4.0–4.5 ppm for methylene protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (C11H8ClN3O3, expected m/z 277.01) and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in DMSO/water and analyze using a diffractometer (e.g., 100 K, Cu-Kα radiation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Step 1: Standardize bioassay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in enzyme inhibition (e.g., COX-2) may arise from variations in assay buffers or protein concentrations .
  • Step 2: Conduct dose-response studies (0.1–100 μM range) to establish IC50 values. Use statistical tools like ANOVA to compare results across labs .
  • Step 3: Validate findings with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and cross-reference with structural analogs (e.g., fluorophenyl or methoxyethyl derivatives) .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

Methodological Answer:

  • Step 1: Use QSAR models (e.g., EPI Suite) to estimate logP (predicted ~1.8) and biodegradation potential. The chlorophenyl group may confer persistence in aquatic systems .
  • Step 2: Perform DFT calculations (B3LYP/6-31G*) to map reactive sites for hydrolysis or photodegradation. The diazinane trione core is susceptible to nucleophilic attack at the C=O groups .
  • Step 3: Validate predictions with lab-based hydrolysis studies (pH 4–9 buffers, 25–50°C) and LC-MS/MS analysis of degradation products .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Step 1: Dock the parent compound into target proteins (e.g., kinases) using AutoDock Vina. Identify key interactions (e.g., hydrogen bonds with diazinane carbonyl groups) .
  • Step 2: Apply molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes. Modify substituents (e.g., replacing chlorine with fluorine) to enhance binding affinity .
  • Step 3: Predict ADMET properties (SwissADME) to prioritize derivatives with optimal solubility (LogS > -4) and low hepatotoxicity (CYP3A4 inhibition < 50%) .

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